ITIC-4F

Description

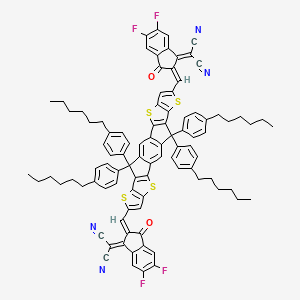

The exact mass of the compound Schembl21173355 is 1499.49772992 g/mol and the complexity rating of the compound is 3210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H78F4N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)93(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-72-76(46-71(75)89-85(93)91-81(107-89)43-65(105-91)41-73-83(59(51-99)52-100)67-47-77(95)79(97)49-69(67)87(73)103)94(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)86-90(72)108-82-44-66(106-92(82)86)42-74-84(60(53-101)54-102)68-48-78(96)80(98)50-70(68)88(74)104/h25-50H,5-24H2,1-4H3/b73-41-,74-42- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZQXSUYCMNTCH-ODDCUFEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)F)F)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)F)F)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H78F4N4O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1499.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of ITIC-4F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for ITIC-4F, a prominent non-fullerene acceptor (NFA) utilized in high-performance organic solar cells. The document details the multi-step synthesis of the this compound core, the preparation of its fluorinated end-capping groups, and the subsequent purification techniques crucial for achieving high-purity material suitable for advanced research and development.

Introduction to this compound

This compound, with the full chemical name 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a small molecule acceptor that has garnered significant attention in the field of organic photovoltaics. Its favorable electronic and optical properties, including a broad absorption spectrum and deep HOMO/LUMO energy levels, make it an excellent candidate for achieving high power conversion efficiencies in organic solar cells.[1][2] The fluorination of the terminal indanone units plays a crucial role in enhancing the molecule's performance and stability compared to its non-fluorinated counterpart, ITIC.[2]

Synthesis of the this compound Core: The Indacenodithiophene (IDT) Scaffold

The synthesis of this compound begins with the construction of its central fused-ring core, the indacenodithiophene (IDT) scaffold. This multi-step process typically involves the formation of a thiophene-flanked benzene (B151609) ring system followed by intramolecular cyclization. While various synthetic routes have been reported, a common approach is outlined below. The synthesis often starts from commercially available and relatively inexpensive starting materials and aims to build the complex polycyclic aromatic structure through a series of well-established organic reactions.[3]

Key Synthetic Strategies for the IDT Core:

-

Stille Coupling: A prevalent method for forming the carbon-carbon bonds necessary to construct the fused ring system. This reaction typically involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.[3]

-

Cascade Cyclization-Deprotection Reactions: More recent and sustainable approaches focus on cascade reactions to reduce the number of synthetic steps and avoid the use of toxic tin reagents.[3]

The general synthetic pathway can be visualized as the sequential building of the thiophene (B33073) and benzene rings to form the linear precursor, which then undergoes intramolecular cyclization to yield the planar IDT core.

Synthesis of the Fluorinated End-Capping Groups: 5,6-Difluoro-1,3-Indandione Derivatives

The characteristic fluorinated end-capping groups of this compound are derived from 5,6-difluoro-1,3-indandione. The synthesis of this key intermediate is a critical step in the overall synthesis of this compound.

General Synthesis of Halogenated 1,3-Indandiones:

The synthesis of halogenated 1,3-indandiones typically starts from the corresponding halogenated phthalic anhydrides.[4] These precursors are then converted to the indane-1,3-dione structure through reactions with reagents like ethyl acetoacetate.[4]

The resulting 5,6-difluoro-1,3-indandione is then further functionalized to introduce the dicyanomethylene group. This is typically achieved through a Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation

A Knoevenagel condensation of malononitrile (B47326) with a ketone or aldehyde is a common method for forming C=C bonds. In the context of this compound, 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is synthesized via the Knoevenagel condensation of 5,6-difluoro-1,3-indandione with malononitrile.[4]

Final Assembly of this compound: The Knoevenagel Condensation

The final step in the synthesis of this compound involves the condensation of the central indacenodithiophene (IDT) core with two equivalents of the fluorinated end-capping group, 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. This reaction is also a Knoevenagel condensation, a powerful tool in organic synthesis for the formation of carbon-carbon double bonds.

Caption: A general workflow for the purification of this compound.

Characterization Data

The successful synthesis and purification of this compound must be confirmed through various analytical techniques.

| Property | Value | Reference |

| CAS Number | 2097998-59-7 | [2] |

| Molecular Formula | C94H84F4N4O2S4 | - |

| Purity | >99% (after purification) | [2] |

| HOMO Energy Level | -5.66 eV | [1] |

| LUMO Energy Level | -4.14 eV | [1] |

| Absorption Spectrum | Red-shifted compared to ITIC | [2] |

Conclusion

The synthesis and purification of this compound are multi-step processes that require careful execution of established organic chemistry reactions and rigorous purification techniques. The construction of the indacenodithiophene core and the fluorinated indandione end-capping groups, followed by their final condensation, yields the crude product. Subsequent purification via column chromatography, recrystallization, and temperature gradient sublimation is crucial to achieve the high purity required for high-performance organic electronic applications. This guide provides a foundational understanding of these processes for researchers and professionals working in the field of organic electronics and materials science.

References

- 1. Indacenodithiophene core-based small molecules with tunable side chains for solution-processed bulk heterojunction solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. ossila.com [ossila.com]

- 3. A Sustainable Synthetic Approach to the Indaceno[1,2-b:5,6-b′]dithiophene (IDT) Core through Cascade Cyclization–Deprotection Reactions [mdpi.com]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of ITIC-4F

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the non-fullerene acceptor ITIC-4F. It is intended for researchers, scientists, and professionals in materials science and drug development who are working with organic electronics. This document details the electronic properties, experimental protocols for their determination, and the fundamental relationships governing their function in organic photovoltaic devices.

Quantitative Data: Electronic Properties of this compound

The electronic energy levels of this compound are critical to its performance as an electron acceptor in organic solar cells. Fluorination of the end groups in this compound leads to deeper HOMO and LUMO levels compared to its non-fluorinated counterpart, ITIC.[1] This adjustment improves the alignment with many polymer donors and enhances device stability.[1] The key energy level data for this compound and the related molecule ITIC are summarized below for comparison.

| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) |

| This compound | -5.66[1] | -4.14[1] | 1.52 | 1.58 |

| ITIC | -5.48[2] | -3.83[2] | 1.65 | 1.59[3] |

| m-ITIC-4F | -5.73 | -4.02 | 1.71 | Not Reported |

Experimental Protocols

The determination of HOMO, LUMO, and bandgap energies is primarily accomplished through electrochemical and spectroscopic techniques. The following sections provide detailed methodologies for these essential experiments.

Determination of HOMO and LUMO Levels by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[4][5] These potentials are then used to calculate the HOMO and LUMO energy levels.

Objective: To determine the onset oxidation (Eox) and reduction (Ered) potentials of an this compound thin film to calculate its HOMO and LUMO energy levels.

Materials and Equipment:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Ag/AgCl (silver/silver chloride)

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) in anhydrous acetonitrile.

-

Solvent for film deposition: Chloroform (B151607) or other suitable organic solvent.

-

Analyte: this compound powder.

-

Internal Reference: Ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple.

-

Potentiostat

-

Electrochemical Cell

-

Inert Gas: Nitrogen (N2) or Argon (Ar) for deaeration.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in chloroform (e.g., 1 mg/mL).

-

Drop-cast a small volume of the this compound solution onto the surface of the glassy carbon working electrode and allow the solvent to evaporate completely, forming a thin film of the material.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the this compound-coated GCE as the working electrode, the Pt wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

-

Fill the cell with the electrolyte solution (0.1 M TBAPF6 in acetonitrile).

-

-

Deaeration:

-

Bubble inert gas (N2 or Ar) through the electrolyte solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the reduction measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window. For oxidation, scan from 0 V to a sufficiently positive potential (e.g., +1.5 V) and back. For reduction, scan from 0 V to a sufficiently negative potential (e.g., -1.5 V) and back.

-

Set a scan rate, typically between 50-100 mV/s.

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

-

Calibration with Ferrocene:

-

After the measurement, add a small amount of ferrocene to the cell and run another cyclic voltammogram to record the potential of the Fc/Fc+ redox couple.

-

The half-wave potential of ferrocene (E1/2(Fc/Fc+)) is used for calibration. The absolute energy level of the Fc/Fc+ redox couple is assumed to be -4.8 eV relative to the vacuum level.

-

-

Data Analysis and Calculation:

-

From the voltammogram of this compound, determine the onset potential of the first oxidation peak (Eox, onset) and the onset potential of the first reduction peak (Ered, onset). The onset is typically found by extrapolating the steepest part of the peak to the baseline.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:[6]

-

EHOMO (eV) = - [Eox, onset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = - [Ered, onset - E1/2(Fc/Fc+) + 4.8]

-

-

Determination of Optical Bandgap by UV-vis Spectroscopy

UV-visible absorption spectroscopy measures the absorption of light by a material as a function of wavelength. For semiconductors, this data can be used to determine the optical bandgap (Egopt), which is the energy required to promote an electron from the valence band to the conduction band upon photon absorption.[7]

Objective: To measure the UV-vis absorption spectrum of an this compound thin film and determine its optical bandgap from the absorption edge.

Materials and Equipment:

-

Substrate: Quartz or glass slides.

-

Solvent: Chloroform or other suitable organic solvent.

-

Analyte: this compound powder.

-

Spin Coater or Blade Coater: For thin film deposition.

-

UV-vis Spectrophotometer

Procedure:

-

Thin Film Preparation:

-

Prepare a solution of this compound in chloroform (e.g., 10 mg/mL).

-

Clean the quartz substrates thoroughly (e.g., by sonication in detergent, deionized water, acetone, and isopropanol).

-

Deposit a thin film of this compound onto the quartz substrate using a spin coater or blade coater to ensure a uniform film.[8]

-

Anneal the film if required to improve morphology, following protocols from relevant literature.

-

-

Spectroscopic Measurement:

-

Place a blank quartz substrate in the reference beam path of the spectrophotometer.

-

Place the this compound-coated substrate in the sample beam path.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300 nm to 900 nm).

-

-

Data Analysis (Tauc Plot):

-

The optical bandgap is determined from the onset of absorption. A precise method for this is the Tauc plot.

-

Convert the measured wavelength (λ, in nm) to photon energy (E, in eV) using the equation: E (eV) = 1240 / λ (nm) .

-

The absorption coefficient (α) is proportional to the absorbance (A). The Tauc relation is given by: (αhν)γ = B(hν - Eg) , where hν is the photon energy and B is a constant. For direct allowed transitions, common in many organic semiconductors, γ = 2.

-

Plot (Ahν)2 versus hν.

-

Extrapolate the linear portion of the plot to the energy axis (where (Ahν)2 = 0). The x-intercept gives the value of the optical bandgap (Egopt).

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the electronic properties of this compound.

Caption: Experimental workflow for determining the electronic properties of this compound.

Caption: Energy level diagram illustrating charge transfer in a PBDB-T:this compound blend.

References

- 1. ossila.com [ossila.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 6. researchgate.net [researchgate.net]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]

Unveiling the Optical Fingerprint of ITIC-4F: An In-depth Analysis of its Absorption Spectrum

For Researchers, Scientists, and Drug Development Professionals in Materials Science

ITIC-4F, a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics (OPVs), has garnered significant attention for its role in pushing the power conversion efficiencies of organic solar cells to new heights. A fundamental understanding of its electronic and optical properties is paramount for optimizing device performance and stability. This technical guide provides a comprehensive analysis of the absorption spectrum of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its structure-property relationships and experimental workflows.

Quantitative Spectroscopic Data

The absorption profile of this compound is a critical determinant of its light-harvesting capabilities. The following table summarizes the key quantitative data related to its absorption maxima (λmax) in different states, providing a comparative overview. The spectrum is typically characterized by two main absorption bands, corresponding to the 0-0 and 0-1 vibronic transitions.

| State | Absorption Maximum (λmax) | Transition | Reference |

| Solution | |||

| In Chlorobenzene (B131634) | ~670 nm | A0-0 | [1] |

| ~600 nm (shoulder) | A0-1 | [1] | |

| Thin Film | |||

| As-cast | Red-shifted vs. ITIC | - | [2] |

| Annealed at 100°C | Main band between 550-750 nm | - | [1] |

| Annealed at 200°C | Red-shifted and narrower peak vs. 100°C | - | [3] |

| Blend with Donor Polymer (PM6) | |||

| Annealed at 100°C & 200°C | - | A0-0 peak of NFA observed | [4] |

Experimental Protocols

Accurate and reproducible measurement of the absorption spectrum is crucial for characterizing this compound. The following provides a generalized methodology based on common practices in the field for obtaining the UV-Visible absorption spectrum.

Solution-State Absorption Measurement

-

Objective: To determine the intrinsic absorption properties of individual this compound molecules.

-

Materials:

-

This compound

-

High-purity solvent (e.g., Chlorobenzene)

-

Quartz cuvettes (1 cm path length)

-

-

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer

-

-

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically < 1.0 a.u.).

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the this compound solution.

-

Place the reference and sample cuvettes in the respective beams of the spectrophotometer.

-

Record the absorption spectrum over a desired wavelength range (e.g., 300-900 nm).

-

The initial absorption spectrum of this compound in chlorobenzene solution is characterized by a main band located between 550 and 750 nm, with a shoulder at approximately 600 nm (A0-1 transition) and a maximum around 670 nm (A0-0 transition)[1].

-

Thin-Film Absorption Measurement

-

Objective: To characterize the absorption properties of this compound in a solid-state film, which is more representative of its state in an electronic device.

-

Materials:

-

This compound solution (as prepared for spin-coating)

-

Substrates (e.g., glass, quartz, or specific device-relevant layers like ZnO)

-

-

Instrumentation:

-

Spin-coater

-

Hotplate (for annealing)

-

UV-Visible spectrophotometer with a thin-film holder

-

-

Procedure:

-

Clean the substrates thoroughly.

-

Deposit the this compound solution onto the substrate and spin-coat to achieve a thin film of desired thickness.

-

If required, anneal the film at a specific temperature (e.g., 100°C or 200°C) on a hotplate for a defined duration to control the molecular packing and morphology[3][4].

-

Mount the substrate in the thin-film holder of the spectrophotometer.

-

Record the absorption spectrum. A blank substrate should be used for baseline correction.

-

Films of this compound derivatives exhibit similar absorption spectra, primarily consisting of a broad band in the visible region extending to the near-infrared, with two distinct peaks corresponding to the A0-1 and A0-0 transitions[1]. Fluorine substitution in this compound leads to a red-shifted UV-vis absorption onset compared to the non-fluorinated ITIC[2].

-

Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate important conceptual and experimental flows related to the analysis of this compound.

Concluding Remarks

The distinct absorption characteristics of this compound, particularly its broad and red-shifted spectrum compared to its non-fluorinated counterpart, are central to its success as a non-fullerene acceptor.[5][6] This enhanced absorption is a direct consequence of the fluorination of the end groups, which promotes intramolecular charge transfer.[2][5][6] The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this compound and its derivatives. The provided diagrams offer a clear visual summary of the experimental processes and the fundamental relationships between molecular structure and optoelectronic properties. This in-depth understanding is crucial for the rational design of next-generation organic electronic materials and the continued advancement of organic solar cell technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. novapuri.com [novapuri.com]

ITIC-4F solubility in common organic solvents

An In-depth Technical Guide to the Solubility of ITIC-4F in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a prominent non-fullerene acceptor in the field of organic electronics. Understanding the solubility of this compound in various organic solvents is critical for the fabrication of high-performance organic solar cells (OSCs) and other electronic devices. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for solution preparation and film fabrication.

Introduction to this compound

This compound, or 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-6,7-difluoroindanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a derivative of the ITIC molecule. The addition of fluorine atoms to the terminal indanone groups in this compound lowers its HOMO and LUMO energy levels, which can lead to improved open-circuit voltage and overall power conversion efficiency in OSCs. Its processability in solution is a key factor in its widespread adoption.

Quantitative Solubility Data

| Solvent | Chemical Formula | Boiling Point (°C) | Measured Solubility (mg/mL) | Estimated Solubility Range (mg/mL) |

| Chloroform | CHCl₃ | 61.2 | Not Reported | 10 - 20 |

| Chlorobenzene (CB) | C₆H₅Cl | 131.7 | ~13[1] | - |

| o-Dichlorobenzene (DCB) | C₆H₄Cl₂ | 180.5 | Not Reported | 10 - 25 |

| Toluene | C₇H₈ | 110.6 | Not Reported | 5 - 15 |

| o-Xylene | C₈H₁₀ | 144.4 | Not Reported | 5 - 20 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | Not Reported | 10 - 25 |

Disclaimer: Estimated solubility ranges are based on typical concentrations used for the fabrication of organic solar cells as reported in various research articles. These values are intended for guidance and may vary depending on the specific experimental conditions such as temperature, purity of the solute and solvent, and measurement technique.

Experimental Protocols

This section provides a detailed methodology for the experimental determination of this compound solubility in a given organic solvent using the isothermal shake-flask method. This method is considered a standard for determining equilibrium solubility.

Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: Chloroform, Chlorobenzene, o-Dichlorobenzene, Toluene, o-Xylene, Tetrahydrofuran (anhydrous, analytical grade)

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Pipettes

-

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Perform a series of dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax) for this compound in the respective solvent using a UV-Vis spectrophotometer.

-

Plot the absorbance versus concentration to generate a calibration curve.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An excess is ensured when undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a few hours to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a 0.2 µm PTFE filter. This step is crucial to remove any undissolved particles.

-

Immediately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted solutions using the UV-Vis spectrophotometer at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound solution and the subsequent fabrication of a thin film for device applications.

Caption: Workflow for this compound solution preparation and thin film fabrication.

References

In-Depth Technical Guide to ITIC-4F: A Core Non-Fullerene Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITIC-4F, also known as IT-4F or ITIC-2F, is a high-performance n-type organic semiconductor material that has garnered significant attention as a non-fullerene acceptor (NFA) in the field of organic photovoltaics (OPVs). Its unique molecular structure, featuring a highly conjugated core and fluorine functionalization, endows it with superior electronic and optical properties compared to its parent compound, ITIC. This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols for device fabrication and characterization, and key performance data of this compound.

Core Molecular Data

A summary of the fundamental molecular properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C94H78F4N4O2S4 | [1][2][3][4] |

| Molecular Weight | 1499.90 g/mol | [2][3][4][5] |

| CAS Number | 2097998-59-7 | [2][4][5] |

| Full Name | 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene | [4][5] |

| HOMO Energy Level | -5.66 eV | [2][4] |

| LUMO Energy Level | -4.14 eV | [2][4] |

Physicochemical Properties and Advantages

This compound exhibits several key characteristics that contribute to its high performance in organic solar cells:

-

Broad and Red-Shifted Absorption: Compared to ITIC, this compound displays a better absorption coefficient and its absorption spectrum is shifted to longer wavelengths (red-shifted). This is attributed to enhanced intramolecular charge transfer, allowing devices to capture a broader range of the solar spectrum.[4][5]

-

Optimized Energy Levels: The introduction of fluorine atoms results in deeper Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][5] This provides a better energetic match with a wider variety of polymer donors, facilitating efficient charge transfer and improving device stability and overall performance.[4][5]

-

High Power Conversion Efficiency (PCE): The optimized properties of this compound have led to the fabrication of organic solar cells with power conversion efficiencies exceeding 13%.[5][6]

Experimental Protocols

While a detailed synthesis protocol for this compound is proprietary to chemical suppliers, the following sections outline common experimental procedures for the fabrication and characterization of organic photovoltaic devices utilizing this compound as the non-fullerene acceptor.

Fabrication of Inverted Organic Solar Cells

A widely reported high-efficiency device architecture employing this compound is the inverted structure. A typical fabrication protocol is as follows:

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15-20 minutes to enhance the surface wettability and work function.

-

Electron Transport Layer (ETL) Deposition: A thin layer of zinc oxide (ZnO) nanoparticles is deposited onto the cleaned ITO substrate by spin-coating a precursor solution. The substrate is then annealed at a temperature range of 150-200°C in air to form the ZnO ETL.

-

Active Layer Deposition: A blend solution of a suitable polymer donor (e.g., PBDB-T-SF) and this compound (typically in a 1:1 weight ratio) in a solvent such as chloroform (B151607) or chlorobenzene (B131634) is prepared. This photoactive layer is then deposited onto the ZnO layer via spin-coating in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is subsequently annealed at an optimized temperature (e.g., 100-150°C) to promote the formation of a favorable morphology for charge separation and transport.

-

Hole Transport Layer (HTL) Deposition: A thin film of Molybdenum trioxide (MoO3) is thermally evaporated on top of the active layer under high vacuum to serve as the hole transport layer.

-

Anode Deposition: Finally, a metal electrode, typically Aluminum (Al) or Silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Characterization Techniques

The performance and properties of this compound based devices and thin films are assessed using a variety of characterization techniques:

-

Current Density-Voltage (J-V) Measurements: The power conversion efficiency, fill factor, open-circuit voltage, and short-circuit current density of the fabricated solar cells are determined by measuring their J-V characteristics under simulated AM 1.5G solar illumination.

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to measure the absorption spectrum of the this compound thin films and the donor:acceptor blend to evaluate the light-harvesting capabilities.

-

Photoluminescence (PL) Spectroscopy: PL measurements help in understanding the exciton (B1674681) dissociation and charge transfer dynamics at the donor-acceptor interface.

-

Raman Spectroscopy: This technique provides insights into the molecular vibrations and can be used to study the morphology and order within the thin films.

-

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful tool to investigate the molecular packing and orientation (crystallinity) of the this compound and the blend thin films, which are crucial for charge transport.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the fabrication and characterization of an this compound based organic solar cell.

Caption: Workflow for organic solar cell fabrication and characterization.

Caption: Relationship between this compound properties and device performance.

References

- 1. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]

- 6. ossila.com [ossila.com]

In-Depth Technical Guide to ITIC-4F for Advanced Photovoltaic Research

For Immediate Release

This technical guide provides a comprehensive overview of ITIC-4F, a high-performance non-fullerene acceptor (NFA) for organic photovoltaic (OPV) applications. Tailored for researchers, chemists, and materials scientists, this document details the material's identification, key properties, synthesis and device fabrication protocols, and the fundamental charge transfer mechanisms that underpin its exceptional performance.

Core Identification and Nomenclature

This compound is a prominent small molecule acceptor in the field of organic electronics, recognized for its role in achieving high power conversion efficiencies in organic solar cells.

| Identifier | Value |

| CAS Number | 2097998-59-7[1][2][3][4][5] |

| Full Chemical Name | 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene[1][2] |

| Alternative Names | ITIC-2F, IT-4F, ITIC-F, ITIC-DF, IT4F[2][5] |

| Molecular Formula | C₉₄H₇₈F₄N₄O₂S₄[1] |

Physicochemical and Electronic Properties

The fluorination of the end groups in this compound significantly influences its electronic properties, leading to enhanced performance compared to its non-fluorinated counterpart, ITIC. This strategic modification results in a broader absorption spectrum and deeper HOMO/LUMO energy levels, which facilitates more efficient charge transfer and contributes to higher power conversion efficiencies.[1][2]

| Property | Value | Reference |

| Molecular Weight | 1499.90 g/mol | [1] |

| HOMO Energy Level | -5.66 eV | [6] |

| LUMO Energy Level | -4.14 eV | [6] |

| Purity | >99% (¹H NMR) | [1] |

High-Efficiency Organic Solar Cell Performance

A landmark study by Zhao et al. demonstrated a power conversion efficiency (PCE) of 13.1% utilizing this compound as the non-fullerene acceptor.[6] This high performance is attributed to the synergistic pairing of this compound with the polymer donor PBDB-T-SF in an inverted device architecture.

| Photovoltaic Parameter | Value |

| Power Conversion Efficiency (PCE) | 13.1% |

| Open-Circuit Voltage (Voc) | 0.84 V |

| Short-Circuit Current Density (Jsc) | 19.42 mA/cm² |

| Fill Factor (FF) | 67.89% |

Data from a PBDB-T-SF:this compound based device.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the fabrication and characterization of high-efficiency organic solar cells.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. The detailed synthetic procedures are often found in the supporting information of seminal publications. While the specific step-by-step protocol from the original high-impact papers requires access to their supplementary materials, the general approach involves the reaction of a core aldehyde precursor with a fluorinated indanone derivative.

Fabrication of Inverted Organic Solar Cells (PBDB-T-SF:this compound)

The fabrication of high-performance inverted organic solar cells with the PBDB-T-SF:this compound active layer follows a multi-step solution-processing method.

Device Architecture: ITO / ZnO / PBDB-T-SF:this compound / MoO₃ / Al[1][2]

Step-by-Step Fabrication Protocol:

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone.

-

Electron Transport Layer (ETL) Deposition: A zinc oxide (ZnO) nanoparticle solution is spin-coated onto the cleaned ITO substrates and subsequently annealed.

-

Active Layer Deposition:

-

A blend solution of PBDB-T-SF and this compound (typically in a 1:1 weight ratio) in a suitable solvent (e.g., chlorobenzene (B131634) with a small percentage of an additive like 1,8-diiodooctane) is prepared.

-

The blend solution is spin-coated onto the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

The film is then thermally annealed to optimize the morphology of the bulk heterojunction.

-

-

Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum trioxide (MoO₃) is thermally evaporated on top of the active layer under high vacuum.

-

Cathode Deposition: Finally, a top electrode of Aluminum (Al) is deposited by thermal evaporation through a shadow mask to define the device area.

Characterization Techniques

-

Device Performance: Current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination.

-

Morphology: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are employed to characterize the surface morphology and phase separation of the active layer blend.

-

Charge Carrier Mobility: The space-charge limited current (SCLC) method is used to determine the electron and hole mobilities of the individual components and the blend.

Visualizing Molecular and Processual Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: A simplified workflow for the synthesis of this compound.

Caption: Step-by-step fabrication process for an inverted organic solar cell.

Caption: The photophysical processes in a PBDB-T-SF:this compound solar cell.

References

- 1. ossila.com [ossila.com]

- 2. novapuri.com [novapuri.com]

- 3. lumtec.com.tw [lumtec.com.tw]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, ITIC-2F, IT-4F 导电高分子 CAS: 2097998-59-7 - 高分子基础数据库 [polychemdata.com]

- 6. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. With PBDB-T as the Donor, the PCE of Non-Fullerene Organic Solar Cells Based on Small Molecule INTIC Increased by 52.4% - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Molecular Packing of ITIC-4F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure and molecular packing of ITIC-4F, a prominent non-fullerene acceptor (NFA) in the field of organic photovoltaics. Understanding the solid-state arrangement of this compound is crucial for elucidating structure-property relationships and designing next-generation organic electronic materials. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the intricate molecular packing and intermolecular interactions that govern its material properties.

This compound Crystal Structure

The fluorination of the end groups in this compound significantly influences its electronic properties and molecular packing, leading to a distinct crystalline arrangement compared to its non-fluorinated counterpart. Single-crystal X-ray diffraction has provided detailed insights into its three-dimensional structure.

Crystallographic Data

The crystallographic parameters for this compound, along with its non-fluorinated (ITIC-0F) and hexa-fluorinated (ITIC-6F) analogues, are presented in Table 1 for comparative analysis. This data is essential for understanding the geometric constraints and symmetry of the crystal lattice.

| Parameter | ITIC-0F | This compound | ITIC-6F |

| CCDC Number | 1885952 | 1885953 | 1885954 |

| Chemical Formula | C₉₄H₈₂N₄O₂S₄ | C₉₄H₇₈F₄N₄O₂S₄ | C₉₄H₇₆F₆N₄O₂S₄ |

| Formula Weight | 1427.91 | 1499.85 | 1535.82 |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

| a (Å) | 12.083(3) | 12.138(2) | 12.016(4) |

| b (Å) | 14.162(4) | 14.168(3) | 14.301(5) |

| c (Å) | 14.508(4) | 14.502(3) | 14.385(5) |

| α (deg) | 67.531(10) | 67.525(6) | 67.240(10) |

| β (deg) | 88.086(9) | 88.139(6) | 88.892(10) |

| γ (deg) | 71.071(9) | 71.185(6) | 71.306(10) |

| Volume (ų) | 2187.3(10) | 2200.7(7) | 2176.4(13) |

| Z | 1 | 1 | 1 |

| Density (calc, g/cm³) | 1.083 | 1.132 | 1.172 |

| R-factor (%) | 7.96 | 7.73 | 9.92 |

Molecular Packing and Intermolecular Interactions

The arrangement of this compound molecules in the crystal lattice is a complex interplay of various non-covalent interactions, which dictates the material's charge transport characteristics.

Single-crystal analysis reveals that this compound adopts a packing motif with both cofacial and edge-to-face arrangements of the molecular components.[1][2] This is in contrast to ITIC-0F and ITIC-6F, which exhibit more pronounced face-to-face J-aggregation through the stacking of their terminal indanone (INCN) groups.[1] The introduction of fluorine atoms on the end groups of this compound promotes a variety of intermolecular interactions, including C-H···F and F···S contacts, which contribute to a more intricate and stabilized three-dimensional network.[2]

A key feature of the ITIC-nF series is the cofacial interleaving of molecules. While ITIC-6F displays the shortest π-π stacking distance at 3.28 Å, the packing of this compound still allows for significant electronic communication between adjacent molecules, which is crucial for efficient electron transport.[3] The presence of some edge-to-face packing in this compound, however, suggests a more complex charge transport network compared to the more ordered J-aggregates of its analogues.[1]

Below is a diagram illustrating the key molecular packing features of this compound.

Experimental Protocols

The determination of the this compound crystal structure involves two primary stages: the growth of high-quality single crystals and the collection and analysis of X-ray diffraction data.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction are typically grown using slow vapor diffusion techniques. A common method involves:

-

Solution Preparation : A saturated solution of this compound is prepared in a suitable solvent, such as chloroform (B151607) or chlorobenzene.

-

Vapor Diffusion Setup : The this compound solution is placed in a small vial, which is then placed inside a larger, sealed container containing a less volatile anti-solvent, such as methanol (B129727) or hexane.

-

Slow Crystallization : The anti-solvent vapor slowly diffuses into the this compound solution, gradually reducing the solubility of the compound and promoting the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

The experimental workflow for determining the crystal structure via SC-XRD is outlined below.

A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The collected diffraction data are then processed, and the crystal structure is solved and refined using specialized crystallographic software to yield the final atomic coordinates and structural parameters.

References

Thermal Stability and Degradation Profile of ITIC-4F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation characteristics of the non-fullerene acceptor ITIC-4F. The information presented herein is critical for understanding the material's processing window, operational stability, and long-term performance in organic electronic devices.

Quantitative Thermal Properties

The thermal stability of this compound has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide key parameters such as the degradation temperature (Td) and the glass transition temperature (Tg), which are summarized in the table below.

| Parameter | Value | Method | Notes |

| Degradation Temperature (Td) | ~400 °C | TGA | Estimated as the onset of major weight loss. |

| Glass Transition Temperature (Tg) | 180 - 200 °C | DSC | Based on values for the closely related ITIC (~180 °C) and a ternary blend containing this compound (~200 °C).[1][2] |

Experimental Protocols

Detailed methodologies for the characterization of this compound's thermal properties are crucial for reproducible results. The following sections outline the standard experimental protocols for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the degradation temperature of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The instrument is tared to zero to account for the weight of the empty sample pan.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The weight loss of the sample is recorded as a function of temperature.

-

The degradation temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of this compound by measuring the difference in heat flow between the sample and a reference as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Thermal Program:

-

A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This scan reveals the initial thermal properties.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition is typically analyzed from this second heating scan to ensure a consistent amorphous state.

-

-

Data Analysis:

-

The heat flow is plotted against temperature.

-

The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

Caption: Workflow for TGA and DSC analysis of this compound.

Discussion

The thermal stability of this compound is a critical parameter for its application in organic electronics. A degradation temperature of approximately 400 °C indicates that the material is stable enough for typical solution processing and device fabrication steps, which are usually performed at temperatures well below this point.

The glass transition temperature in the range of 180-200 °C is also noteworthy.[1][2] Materials with high Tg values tend to form stable amorphous films that are resistant to morphological changes at elevated operating temperatures, which can contribute to longer device lifetimes. The fluorination in this compound is known to enhance its thermal stability compared to its non-fluorinated counterpart, ITIC.[3] Studies have shown that thermal annealing of this compound films, for example at 200°C, can significantly improve their photostability.[4] It is important to note that the morphology and crystallinity of this compound can be influenced by the annealing temperature, with different polymorphs being observed at different temperature ranges.[3] This interplay between thermal processing, morphology, and stability is a key consideration for optimizing device performance.

References

In-depth Technical Guide to the Electrochemical Properties of ITIC-4F

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITIC-4F, a derivative of the non-fullerene acceptor ITIC, has garnered significant attention in the field of organic electronics, particularly for its application in high-efficiency organic solar cells. Its unique electronic and optical properties, stemming from its molecular structure, make it a subject of intense research. This technical guide provides a comprehensive overview of the electrochemical properties of this compound, with a focus on its core electronic characteristics and the methodologies used to determine them.

Electrochemical and Optical Properties

The electrochemical properties of this compound are central to its function as an electron acceptor in organic photovoltaic devices. These properties, primarily the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, dictate the open-circuit voltage (Voc) and the efficiency of charge transfer at the donor-acceptor interface.

Compared to its parent compound ITIC, this compound exhibits deeper HOMO and LUMO energy levels. This is attributed to the introduction of fluorine atoms on the end groups, which enhances intramolecular charge transfer. The deeper LUMO level of this compound provides a better energy level alignment with many polymer donors, facilitating efficient electron transfer.

A summary of the key electrochemical and optical properties of this compound is presented in the table below.

| Property | Value | Method | Reference |

| HOMO Energy Level | -5.66 eV | Cyclic Voltammetry | [1] |

| -5.69 eV | Cyclic Voltammetry | [2] | |

| LUMO Energy Level | -4.14 eV | Cyclic Voltammetry | [1] |

| -4.07 eV | Cyclic Voltammetry | [2] | |

| Optical Bandgap (Eg) | ~1.55 eV | UV-Vis Spectroscopy |

Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductor materials like this compound. The CV measurement involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and observing the resulting current. The potentials at which oxidation and reduction peaks occur provide information about the material's electronic energy levels. For instance, the parent compound ITIC shows a characteristic reduction peak at -0.7 V versus a silver/silver chloride (Ag/AgCl) electrode in an acetate (B1210297) buffer solution[3].

Experimental Protocol for Cyclic Voltammetry of this compound

The following is a typical experimental protocol for performing cyclic voltammetry on this compound to determine its electrochemical properties.

1. Materials and Equipment:

-

Working Electrode: Glassy Carbon Electrode

-

Counter Electrode: Platinum (Pt) wire

-

Reference Electrode: Silver (Ag) wire (pseudo-reference)

-

Electrolyte Solution: Anhydrous dichloromethane (B109758) (CH2Cl2) containing a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) at a concentration of 0.1 M.

-

Analyte Solution: A dilute solution of this compound in the electrolyte solution.

-

Potentiostat: An instrument for controlling the three-electrode system and measuring the current.

-

Inert Atmosphere: A glovebox or Schlenk line to maintain an oxygen- and moisture-free environment.

2. Procedure:

-

Polish the glassy carbon working electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol, and then dry it thoroughly.

-

Assemble the three-electrode cell inside an inert atmosphere glovebox.

-

Fill the cell with the electrolyte solution.

-

Record a background cyclic voltammogram of the electrolyte solution to ensure no interfering redox peaks are present.

-

Add the this compound solution to the cell.

-

Perform the cyclic voltammetry measurement by scanning the potential from an initial value where no reaction occurs towards negative potentials to observe the reduction peak(s) and then reversing the scan towards positive potentials to observe the oxidation peak(s).

-

After the measurement, calibrate the potential scale by adding a known reference compound, such as ferrocene (B1249389) (Fc), and recording its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used as an internal standard.

3. Data Analysis:

-

Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) from the cyclic voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -e (Eoxonset vs Fc/Fc+ + 4.8)

-

LUMO (eV) = -e (Eredonset vs Fc/Fc+ + 4.8)

-

Experimental Workflow for Electrochemical Characterization

The following diagram illustrates the typical workflow for the electrochemical characterization of this compound.

Conclusion

The electrochemical properties of this compound, particularly its deep HOMO and LUMO energy levels, are key to its success as a non-fullerene acceptor in high-performance organic solar cells. Understanding these properties through techniques like cyclic voltammetry is crucial for the rational design of new materials and the optimization of device performance. The detailed experimental protocol and workflow provided in this guide offer a foundational understanding for researchers and professionals working in the field of organic electronics.

References

An In-depth Technical Guide to the Excited State Dynamics and Photophysics of ITIC-4F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical processes and excited-state dynamics of the non-fullerene acceptor (NFA) ITIC-4F, a key material in the advancement of organic photovoltaics. This document summarizes key quantitative data, details common experimental methodologies for its characterization, and visualizes the critical photophysical pathways and experimental workflows.

Introduction to this compound

This compound, also known as IT-4F or ITIC-2F, is a derivative of the pioneering non-fullerene acceptor ITIC. The introduction of fluorine atoms onto the end-groups of the ITIC molecule results in a red-shifted absorption spectrum and a higher absorption coefficient compared to its non-fluorinated counterpart.[1][2] This enhanced light-harvesting capability in the visible and near-infrared regions is a significant factor in its ability to achieve high power conversion efficiencies in organic solar cells.[2][3] The fluorination also leads to deeper HOMO and LUMO energy levels, which can provide a better energetic match with a wider range of polymer donors and contribute to improved device stability.[1][2][4]

Photophysical Properties of this compound

The photophysical properties of this compound are central to its function in organic electronic devices. Upon photoexcitation, a series of dynamic processes occur, including exciton (B1674681) generation, diffusion, charge transfer, and recombination. Understanding these dynamics is crucial for optimizing device performance.

Quantitative Photophysical Data

The following tables summarize key quantitative data for this compound, compiled from various research studies. These parameters are critical for modeling and understanding the behavior of this compound in different environments.

| Parameter | Value | Conditions | Reference |

| Singlet Exciton Lifetime (τ) | 132 ps | Neat Film | [5] |

| 525 ± 17 ps | Neat Film | [6] | |

| Singlet Exciton Diffusion Length (LD) | 19 ± 2 nm | Neat Film | [5] |

| 41.3 nm | Neat Film | [6] | |

| 45 nm | Neat Film | [1] | |

| HOMO Energy Level | -5.69 eV | [7] | |

| LUMO Energy Level | -4.07 eV | [7] | |

| Maximum Absorption (A0-0) | ~720 nm | Thin Film | [8] |

Excited State Dynamics in this compound

The journey from light absorption to charge generation in this compound-based devices is a cascade of ultrafast events. These dynamics can be broadly categorized into several key steps, which are often in competition with each other.

Exciton Generation and Diffusion

Upon absorbing a photon, an this compound molecule is promoted to an excited singlet state (S₁), forming a tightly bound electron-hole pair known as a Frenkel exciton. For charge separation to occur, this exciton must migrate to a donor-acceptor interface. The efficiency of this migration is determined by the exciton diffusion length. This compound has been shown to possess a relatively long exciton diffusion length for a non-fullerene acceptor, which is advantageous for efficient charge generation.[1][5][6]

Charge Separation and Recombination

At the interface with a donor material, the exciton can dissociate. This process, known as charge transfer, can occur via two primary pathways:

-

Electron Transfer: An exciton on the donor material transfers an electron to the LUMO of this compound.

-

Hole Transfer: An exciton on this compound transfers a hole (receives an electron) from the HOMO of the donor material.

Following charge transfer, a coulombically bound electron-hole pair, or charge-transfer (CT) state, is formed at the interface. The efficient dissociation of this CT state into free charge carriers is critical for photocurrent generation and is in competition with geminate recombination, where the electron and hole recombine non-radiatively.

In blends of this compound with donor polymers, both electron and hole transfer processes have been observed on ultrafast timescales, often within hundreds of femtoseconds.[9] The formation of bound polaron pairs within the this compound domains has been identified as a key precursor to efficient hole transfer.[9][10]

Triplet State Formation

In addition to the singlet excited states, triplet excitons (T₁) can also be formed in this compound systems. Triplet states can be generated through intersystem crossing (ISC) from the singlet excited state or via charge recombination. While often considered a loss pathway in organic photovoltaics, the role of triplet states in non-fullerene acceptor systems is an active area of research. The presence of this compound triplets has been confirmed in various blend systems.[11]

Experimental Methodologies

The elucidation of this compound's excited-state dynamics relies on a suite of advanced spectroscopic techniques. Below are detailed protocols for some of the key experimental methods used.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states and charge carriers on timescales ranging from femtoseconds to microseconds.

Experimental Protocol:

-

Sample Preparation: Thin films of neat this compound or its blends with a donor polymer are typically prepared by spin-coating or blade-coating from solution onto a transparent substrate (e.g., quartz). The film thickness and annealing conditions should be carefully controlled to ensure reproducibility.

-

Laser System: A femtosecond laser system, commonly a Ti:Sapphire amplifier, is used to generate ultrashort laser pulses (typically <100 fs).

-

Pump Beam Generation: The output of the laser is split into two beams. The "pump" beam is often directed through an optical parametric amplifier (OPA) to generate tunable wavelengths that can selectively excite either the donor or the acceptor material in a blend.

-

Probe Beam Generation: The second beam is focused onto a nonlinear crystal (e.g., sapphire or CaF₂) to generate a broadband "white-light" continuum, which serves as the "probe" beam.

-

Pump-Probe Geometry: The pump and probe beams are focused and spatially overlapped on the sample. The pump beam excites the sample, and the probe beam, which is delayed in time with respect to the pump using a mechanical delay stage, measures the change in absorption of the sample as a function of this delay time.

-

Detection: The transmitted probe light is collected and directed into a spectrometer coupled with a multichannel detector (e.g., a CCD or photodiode array). The change in optical density (ΔOD) is calculated as a function of wavelength and pump-probe delay.

-

Data Analysis: The resulting transient absorption spectra and kinetic traces at specific wavelengths are analyzed to identify the signatures of different transient species (e.g., excitons, polarons, triplet states) and to extract their formation and decay lifetimes.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL measures the decay of photoluminescence (PL) intensity over time following pulsed excitation. It provides information about the lifetime of emissive excited states and can be used to study exciton quenching and charge transfer processes.

Experimental Protocol:

-

Sample Preparation: Similar to TAS, thin films are prepared on a suitable substrate. For quenching studies, a known quencher can be blended into the film at various concentrations.

-

Excitation Source: A pulsed laser with a high repetition rate and a pulse width significantly shorter than the expected PL decay time is used for excitation. Picosecond diode lasers or a femtosecond laser coupled with a pulse picker are common choices.

-

PL Collection and Detection: The photoluminescence emitted from the sample is collected and focused onto the entrance slit of a spectrometer. The spectrally resolved light is then detected by a high-speed detector, such as a streak camera or a photomultiplier tube (PMT) coupled with time-correlated single-photon counting (TCSPC) electronics.

-

Data Acquisition:

-

Streak Camera: The streak camera deflects the photoelectrons generated by the incoming photons across a phosphorescent screen, converting the temporal profile of the PL into a spatial profile that is captured by a CCD camera. This provides a two-dimensional image of PL intensity versus wavelength and time.

-

TCSPC: This technique measures the time difference between the laser pulse and the arrival of individual photons at the detector. By building a histogram of these time differences over many laser pulses, the PL decay profile can be reconstructed.

-

-

Data Analysis: The PL decay curves are fitted with exponential functions to extract the excited-state lifetimes. In blend films, the quenching of the donor or acceptor PL can be used to quantify the efficiency of charge transfer.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for understanding the electronic structure and optical properties of this compound.

Methodology:

-

Molecular Geometry Optimization: The ground-state geometry of the this compound molecule is optimized using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d,p).[12] This provides the most stable molecular conformation.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These are crucial for predicting the charge transport properties and the energetic driving forces for charge transfer in blends.

-

Absorption Spectra Simulation: TD-DFT calculations are performed on the optimized ground-state geometry to simulate the electronic absorption spectrum. This allows for the assignment of experimental absorption peaks to specific electronic transitions.

-

Exciton and Charge Transfer State Analysis: For donor-acceptor systems, calculations can be performed on molecular dimers or larger aggregates to investigate the nature of the excited states, including the character of charge transfer states and the electronic couplings between molecules, which are important for charge separation and recombination rates.[12]

Visualizing the Dynamics and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key photophysical processes in this compound and a typical experimental workflow for their investigation.

Caption: Key photophysical pathways in this compound upon photoexcitation.

References

- 1. research.rug.nl [research.rug.nl]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. novapuri.com [novapuri.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. lumtec.com.tw [lumtec.com.tw]

- 8. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Mechanistic Study of Charge Separation in a Nonfullerene Organic Donor–Acceptor Blend Using Multispectral Multidimensional Spectroscopy — Kubarych Group [kubarychgroup.org]

- 11. Quantifying triplet formation in conjugated polymer/non-fullerene acceptor blends - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA05172A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

The Impact of Fluorine Atoms on ITIC-4F: A Technical Deep Dive for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of fluorine atoms in shaping the properties of the non-fullerene acceptor ITIC-4F, a key component in high-performance organic solar cells.

The strategic incorporation of fluorine atoms into the molecular structure of organic semiconductors has emerged as a powerful tool for enhancing the performance of organic electronic devices. In the realm of organic photovoltaics (OPVs), the non-fullerene acceptor this compound stands as a prime example of the successful application of this fluorination strategy. The addition of four fluorine atoms to the terminal electron-accepting units of the parent ITIC molecule dramatically alters its electronic, optical, and morphological characteristics, leading to significant improvements in solar cell efficiency. This technical guide delves into the core principles behind the role of fluorine in this compound, providing a comprehensive overview of its impact on the material's properties and the performance of corresponding solar cell devices.

The Role of Fluorine: A Multifaceted Influencer

The introduction of highly electronegative fluorine atoms to the ITIC backbone induces a cascade of effects that collectively contribute to its enhanced performance. These can be broadly categorized into electronic, optical, and morphological effects.

Electronic Effects: The primary electronic consequence of fluorination is the lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels.[1][2] This downward shift is a direct result of the strong electron-withdrawing nature of fluorine. While a deeper LUMO level can potentially reduce the open-circuit voltage (Voc) of a solar cell, the simultaneous lowering of the HOMO level can lead to a better energy level alignment with a suitable donor polymer, such as the widely used PBDB-T and its derivatives.[1][2] This improved alignment can facilitate more efficient charge transfer at the donor-acceptor interface.

Optical Effects: Fluorination in this compound leads to a notable red-shift in its absorption spectrum compared to the non-fluorinated ITIC.[1][3][4] This phenomenon is attributed to enhanced intramolecular charge transfer (ICT) characteristics within the molecule.[1] The stronger electron-withdrawing end groups pull electron density from the central donor core more effectively, resulting in a smaller bandgap and absorption of lower energy photons. This broadened absorption profile allows the solar cell to harvest a larger portion of the solar spectrum, thereby increasing the short-circuit current density (Jsc).[1] Furthermore, this compound often exhibits a higher molar absorption coefficient than ITIC, further contributing to enhanced light harvesting.[1]

Morphological and Stability Effects: The influence of fluorine on the solid-state packing and morphology of the active layer blend is a more complex aspect. Studies have shown that the introduction of fluorine can lead to more ordered molecular packing and improved crystallinity in thin films.[5] This can result in enhanced charge carrier mobility, which is crucial for efficient charge transport to the electrodes and can lead to an improved fill factor (FF) in solar cell devices. Additionally, research suggests that fluorination can enhance the photostability of the material, a critical factor for the long-term operational lifetime of organic solar cells.[3][5][6] this compound has demonstrated lower oxidation capability and a higher bond strength retaining effect compared to its non-fluorinated counterpart.[5]

Quantitative Data Summary

To provide a clear comparison, the following tables summarize the key quantitative data for ITIC and this compound based on reported literature values.

Table 1: Optoelectronic Properties of ITIC and this compound

| Property | ITIC | This compound | Reference |

| HOMO Energy Level (eV) | -5.45 to -5.50 | -5.64 to -5.66 | [7] |

| LUMO Energy Level (eV) | -3.83 to -3.89 | -4.01 to -4.14 | [7] |

| Electrochemical Bandgap (eV) | ~1.62 | ~1.63 | [7] |

| Optical Bandgap (eV) | ~1.55 | ~1.53 | [7] |

| Absorption Maximum (Solution, nm) | ~680 | ~700 | [1] |

| Absorption Maximum (Film, nm) | ~705 | ~720 | [1] |

Table 2: Photovoltaic Performance of ITIC and this compound based Solar Cells (with PBDB-T or its derivatives as donor)

| Parameter | ITIC-based Device | This compound-based Device | Reference |

| Power Conversion Efficiency (PCE, %) | ~7-11 | >13 | [1][2][8] |

| Open-Circuit Voltage (Voc, V) | ~0.85-0.95 | ~0.80-0.90 | [8] |

| Short-Circuit Current Density (Jsc, mA/cm²) | ~15-18 | ~19-22 | [8] |

| Fill Factor (FF, %) | ~60-70 | ~65-75 | [8] |

Experimental Protocols

This section provides an overview of the typical experimental methodologies for the synthesis of this compound, fabrication of organic solar cells, and key characterization techniques.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is often proprietary, the general synthetic route involves a multi-step process. A common approach for the synthesis of ITIC derivatives is a condensation reaction between a core moiety and electron-deficient end-capping groups. For this compound, this would involve the reaction of the indacenodithiophene (IDT) core with a fluorinated version of the 1,1-dicyanomethylene-3-indanone (IC) end group.

A representative final step in the synthesis of an ITIC derivative involves a Knoevenagel condensation. For instance, the synthesis of a similar non-fullerene acceptor, IDT-BT-IC4F, involves refluxing the core aldehyde compound with 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile in the presence of a base like pyridine (B92270) in a solvent such as chloroform (B151607).[3] The crude product is then typically purified by column chromatography to yield the final high-purity material.

Fabrication of Inverted Organic Solar Cells

A common device architecture for high-performance this compound based solar cells is the inverted structure. A typical fabrication process is as follows:

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, typically detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for a short period to improve the surface wettability.

-